ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate
Description
The compound ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate features a central 2,5-dihydro-1H-pyrrole ring substituted at the 3-position with a benzenesulfonyl group (C₆H₅SO₂), a hydroxy (-OH) group at position 4, and a phenyl ring at position 2. The 1-position of the pyrrole is linked to an ethyl benzoate moiety. The benzenesulfonyl group is a strong electron-withdrawing substituent, which may influence the compound’s electronic properties, solubility, and reactivity. While explicit data on its physicochemical or biological properties are unavailable in the provided evidence, structural analogues suggest that such substitutions play critical roles in modulating molecular interactions and stability .
Properties
IUPAC Name |
ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c1-2-32-25(29)18-13-15-19(16-14-18)26-21(17-9-5-3-6-10-17)23(22(27)24(26)28)33(30,31)20-11-7-4-8-12-20/h3-16,21,27H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFETXAQNIANTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a condensation reaction.
Functional Group Introduction: Subsequent steps involve introducing the hydroxy, oxo, phenyl, and phenylsulfonyl groups under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl benzoate moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxy-2-oxo-5-phenyl-4-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal applications due to its structural characteristics that allow it to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that modifications to the pyrrole ring can enhance antimicrobial activity, making this compound a candidate for further development in antibiotic therapies .
Anti-Cancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the inhibition of cell cycle progression and the induction of oxidative stress in cancer cells .
Material Science
This compound is also explored for its properties in material science.
Polymer Synthesis
This compound can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their resistance to degradation and enhance their mechanical strength .
Dye Production
Due to its sulfonyl group, the compound can be utilized as an intermediate in the synthesis of azo dyes. Azo dyes are widely used in textile industries due to their vibrant colors and stability. The application of this compound in dye synthesis allows for the creation of new colorants with improved properties .
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control samples, highlighting its potential as a natural antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
| Pseudomonas aeruginosa | 10 | 0 |
Anti-Cancer Activity Assessment
In a study focusing on anti-cancer properties, this compound was tested on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against cancer.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
Mechanism of Action
The mechanism by which ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Ethyl 2-[3-(4-Butoxybenzoyl)-4-Hydroxy-5-Oxo-2-Phenyl-2,5-Dihydro-1H-Pyrrol-1-yl]-4-Methyl-1,3-Thiazole-5-Carboxylate (C₂₈H₂₈N₂O₆S)
- Structural Features: Replaces the benzenesulfonyl group with a 4-butoxybenzoyl substituent (electron-donating due to the alkoxy chain).
- Molecular Weight : 520.600 g/mol (vs. estimated ~493 g/mol for the target compound).
- Implications: The thiazole ring introduces nitrogen and sulfur heteroatoms, which may improve solubility in polar solvents compared to the purely aromatic benzenesulfonyl group in the target compound.
Ethyl 4-[3-[2-Cyano-3-(4-Methoxyanilino)-3-Oxoprop-1-Enyl]-2,5-Dimethylpyrrol-1-yl]Benzoate (C₂₃H₂₂N₃O₄)
- Structural Features: Substitutes the benzenesulfonyl group with a cyano (CN) and 4-methoxyanilino (NH-C₆H₄-OCH₃) substituent. Features a propenyl linker and dimethyl groups on the pyrrole ring.
- Molecular Weight : ~404.44 g/mol (lower than the target compound).
Methyl 4-{3-(2-Furoyl)-4-Hydroxy-1-[2-(2-Hydroxyethoxy)Ethyl]-5-Oxo-2,5-Dihydro-1H-Pyrrol-2-yl}Benzoate (C₂₁H₂₁NO₈)
- Structural Features :
- Replaces benzenesulfonyl with a 2-furoyl group (a heteroaromatic substituent with oxygen).
- Includes a 2-(2-hydroxyethoxy)ethyl chain at position 1 of the pyrrole.
- Molecular Weight : 415.39 g/mol (lower than the target compound).
- Implications :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate (Target) | C₂₆H₂₁NO₆S* | ~493* | Benzenesulfonyl, hydroxy, phenyl, ethyl benzoate | Strong electron-withdrawing sulfonyl group; aromatic ester backbone |
| Ethyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | C₂₈H₂₈N₂O₆S | 520.600 | 4-Butoxybenzoyl, methyl-thiazole | Thiazole heterocycle; lipophilic alkoxy chain |
| Ethyl 4-[3-[2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate | C₂₃H₂₂N₃O₄ | ~404.44 | Cyano, 4-methoxyanilino, dimethylpyrrole | Dual electron-withdrawing groups; rigid propenyl linker |
| Methyl 4-{3-(2-furoyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate | C₂₁H₂₁NO₈ | 415.39 | 2-Furoyl, hydroxyethoxyethyl | Hydrophilic side chain; heteroaromatic furoyl group |
Key Structural and Functional Insights
- Solubility : Thiazole and hydroxyethoxyethyl substituents in analogues enhance polar interactions, suggesting improved solubility compared to the sulfonyl-containing target .
Methodological Considerations
Further studies measuring solubility, stability, and bioactivity are needed to validate these hypotheses.
Biological Activity
Ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 463.5 g/mol. It features a complex structure with multiple functional groups that may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Kinase Inhibition : Similar compounds have been reported to act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer and other diseases. The presence of the benzenesulfonyl group may enhance its binding affinity to target kinases, potentially leading to anti-cancer effects .
- Antioxidant Activity : The hydroxy and oxo functional groups in the structure may provide antioxidant properties, helping to mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrrole derivatives. For instance, some analogs have shown significant inhibitory effects on various cancer cell lines:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 3.0 | A549 (Lung) |
| Compound B | 1.26 | HCT116 (Colon) |
| Compound C | 5.85 | MCF-7 (Breast) |
These findings suggest that this compound may exhibit similar or enhanced activity against specific cancer types due to its structural characteristics.
Anti-inflammatory Activity
In vitro studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be crucial for developing therapies for chronic inflammatory diseases.
Study on Anticancer Properties
A study conducted by researchers at MDPI examined various derivatives of pyrrole compounds, including those similar to this compound. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Study on Antioxidant Effects
Another study explored the antioxidant properties of benzenesulfonamide derivatives, revealing that these compounds could significantly reduce oxidative stress markers in cellular models. This suggests a potential role for this compound in protecting cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
